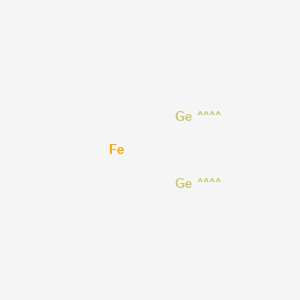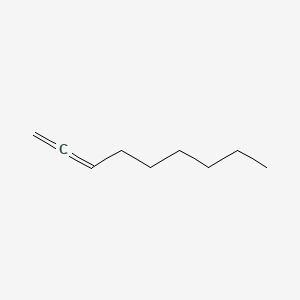
Triphenylsulfanium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenylsulfanium acetate is an organosulfur compound characterized by the presence of a sulfonium ion bonded to three phenyl groups and an acetate anion. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Triphenylsulfanium acetate can be synthesized through the reaction of triphenylsulfonium chloride with sodium acetate in an aqueous medium. The reaction typically proceeds at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale filtration and crystallization techniques .
化学反应分析
Types of Reactions: Triphenylsulfanium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylsulfoxide and triphenylsulfone.
Reduction: It can be reduced to form triphenylsulfide.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as halides, cyanides, and thiolates are commonly used.
Major Products:
Oxidation: Triphenylsulfoxide, triphenylsulfone.
Reduction: Triphenylsulfide.
Substitution: Various substituted triphenylsulfonium compounds.
科学研究应用
Triphenylsulfanium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological redox processes.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
作用机制
The mechanism of action of triphenylsulfanium acetate involves the formation of a sulfonium ion, which can act as an electrophile in various chemical reactions. The sulfonium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
相似化合物的比较
- Triphenylsulfonium chloride
- Triphenylsulfonium bromide
- Triphenylsulfonium iodide
Comparison: Triphenylsulfanium acetate is unique among these compounds due to the presence of the acetate anion, which can participate in nucleophilic substitution reactions. This makes it more versatile in organic synthesis compared to its halide counterparts .
属性
CAS 编号 |
19600-49-8 |
|---|---|
分子式 |
C20H18O2S |
分子量 |
322.4 g/mol |
IUPAC 名称 |
triphenylsulfanium;acetate |
InChI |
InChI=1S/C18H15S.C2H4O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4/h1-15H;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
XZZGCKRBJSPNEF-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)






![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)

